Bicyclo[2.2.2]octane

Catalog No.
S588067
CAS No.
280-33-1
M.F
C8H14
M. Wt
110.2 g/mol
Availability
Inquiry
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Bicyclo[2.2.2]octane

CAS Number

280-33-1

Product Name

Bicyclo[2.2.2]octane

IUPAC Name

bicyclo[2.2.2]octane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-6H2

InChI Key

GPRLTFBKWDERLU-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2

Synonyms

bicyclo(2.2.2)octane, bicyclo(3.2.1)octane

Canonical SMILES

C1CC2CCC1CC2

Bicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique cage-like structure, which consists of two fused cyclopropane rings. It has the molecular formula C8H14C_8H_{14} and a molecular weight of approximately 110.1968 g/mol. The compound is notable for its rigidity and symmetrical arrangement, which significantly influences its chemical properties and reactivity . Bicyclo[2.2.2]octane is also referred to as cyclohexane, 1,4-endo-(1,2-ethanediyl)-, and is recognized for its potential applications in materials science and organic synthesis due to its structural characteristics .

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylate derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, yielding alcohols or hydrocarbons.
  • Substitution: Nucleophilic substitution reactions often involve amines or alcohols under basic conditions, producing a range of derivatives .

These reactions underscore the compound's versatility in synthetic organic chemistry.

Bicyclo[2.2.2]octane derivatives have shown promise in biological applications, particularly in medicinal chemistry. The compound is involved in synthesizing various natural products and alkaloids, which are known for their biological activities . Specific studies have indicated that bicyclo[2.2.2]octane structures can interact with biological targets through tandem reactions, contributing to the synthesis of complex molecules with potential therapeutic effects .

The synthesis of bicyclo[2.2.2]octane can be achieved through several methods:

  • Enantioselective Synthesis: A notable method involves the enantioselective synthesis under metal-free conditions, utilizing tandem reactions that allow for high yields and excellent enantioselectivities. This approach is operationally simple and environmentally friendly.
  • Industrial Production: While specific industrial methods are not extensively documented, the scalability of the enantioselective synthesis suggests potential for large-scale production .

Bicyclo[2.2.2]octane has various applications across different fields:

  • Materials Science: Its rigid structure makes it suitable for developing advanced materials.
  • Pharmaceuticals: The compound serves as a building block for synthesizing bioactive molecules and drug candidates.
  • Organic Synthesis: It is utilized in constructing complex organic frameworks due to its unique chemical properties .

Research on bicyclo[2.2.2]octane has revealed insights into its interactions within chemical systems:

  • Intramolecular Diels-Alder Reactions: Studies have demonstrated that bicyclo[2.2.2]octane skeletons can be constructed through bridged regioselective intramolecular Diels-Alder reactions, showcasing their utility in synthetic pathways .
  • Density Functional Theory Calculations: Computational studies have been employed to understand the electronic properties and reactivity patterns of bicyclo[2.2.2]octane derivatives .

Bicyclo[2.2.2]octane is often compared with other similar compounds due to its unique structural features:

CompoundStructure TypeNotable Characteristics
CubaneRigid cage-likeKnown for high energy density and applications in explosives
Bicyclo[1.1.1]pentaneRigid bicyclicUsed as a bioisostere in drug design
Bicyclo[3.3.0]octaneRigid bicyclicExhibits different reactivity patterns compared to bicyclo[2.2.2]octane

Uniqueness: Bicyclo[2.2.2]octane stands out due to its specific bicyclic framework that balances stability and reactivity, making it particularly useful in synthesizing complex molecules and applications requiring rigid structures .

XLogP3

3.5

Vapor Pressure

3.34 mmHg

Other CAS

280-33-1

Wikipedia

Bicyclo(2.2.2)octane

Dates

Modify: 2023-07-20

Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes

Mika Hanashima, Toshiki Matsumura, Yuta Asaji, Tomoyuki Yoshimura, Jun-Ichi Matsuo
PMID: 33268652   DOI: 10.1248/cpb.c20-00590

Abstract

Regioselectivity for intramolecular Diels-Alder (IMDA) reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones that were formed by oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid were studied. Bridged regioselectivity was observed in the IMDA reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones having a dienophile part which could conjugate with an aromatic group. Bridged seven- and eight-membered rings and bicyclo[2.2.2]octane skeletons were constructed by the present IMDA reactions. Density functional theory (DFT) calculations suggested that conjugation of the dienophile with neighboring aromatic groups lowered the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap and preceded bridged [4 + 2] adducts.


Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons

Kai Gao, Jialei Hu, Hanfeng Ding
PMID: 33508196   DOI: 10.1021/acs.accounts.0c00798

Abstract

Tetracyclic diterpenoids (C
) mainly refer to the plant terpenoids bearing biogenetically related carbon skeletons derived from copalyl diphosphates (
-CPP and
-CPP). This large family contains over 1600 known members that can be categorized into 11 major structural types. Among them, more than three-quarters share a bridged bicyclo[3.2.1]octane subunit, which is also an important branching point in biosynthesis en route to the other types of bicyclic scaffolds, such as bicyclo[2.2.2]-, bicyclo[3.3.0]-, and tricyclo[3.2.1.0]octanes. Combined with the significance of its stereochemical importance in biological activity, the assembly of the bicyclo[3.2.1]octane skeletons is critical to the success of the whole synthesis blueprint toward tetracyclic diterpenoids. Although a number of inspiring methodologies have been disclosed, general approaches by the incorporation of innovative cascade reactions permitting access to diverse structural types of tetracyclic diterpenoids remain limited and in urgent demand.Because of the long-standing interest in the synthesis of bridged diterpenoids, we have recently developed two complementary types of oxidative dearomatization induced (ODI) cascade approaches to the rapid and efficient construction of bicyclo[3.2.1]octane skeletons. In this Account, we summarize our original synthesis design, methodology development, and the application of these two strategies in tetracyclic diterpenoid synthesis during the past few years in our laboratory.First, we detail our preliminary investigation of the ODI-[5 + 2] cycloaddition/pinacol rearrangement cascade reaction, which showed a wide scope of vinylphenol substrates and led to cyclopentane and cyclohexane-fused bicyclo[3.2.1]octanes in good yields with excellent dr values. Next, we describe the utilization of this ODI-[5 + 2] cascade reaction which resulted in the asymmetric total syntheses of four highly oxygenated
-kauranoids. The strategy concerning accurate stereochemical control in the ODI-[5 + 2] cycloaddition was then successfully transplanted to the total syntheses of three stemaranoids, thus providing a straightforward and diastereoselective route to C9-ethano-bridged tetracyclic diterpenoids. To access more complex diterpenoid rhodomollanol A, we exploited two additional biomimetic rearrangements, namely, the
Dieckmann fragmentation/vinylogous Dieckmann cyclization cascade and the photo-Nazarov cyclization/intramolecular cycloetherification cascade. Taken together with the ODI-[5 + 2] cascade, the asymmetric total synthesis of the target molecule was realized, which shed light on the biogenetic pathway of the unprecedented rhodomollane-type carbon framework. Finally, we describe an ODI-Diels-Alder/Beckwith-Dowd cascade approach as a valuable supplement to the ODI-[5 + 2] cascade for the fabrication of cycloheptane-fused bicyclo[3.2.1]octane skeletons. Its versatility was also demonstrated by the total syntheses of two challenging grayanane diterpenoids. In view of the high functional-group compatibility and scalability, we anticipate that the two novel cascade approaches will find further use in the field of complex natural product synthesis.


Agallolides A-M, including two rearranged ent-atisanes featuring a bicyclo[3.2.1]octane motif, from the Chinese Excoecaria agallocha

Zhong-Ping Jiang, Yi Yu, Li Shen
PMID: 32911189   DOI: 10.1016/j.bioorg.2020.104206

Abstract

Thirteen new diterpenoid compounds, named agallolides A-M (1-13), including ten ent-atisanes, were isolated from the stems and twigs of the Chinese semi-mangrove plant, Excoecaria agallocha. Most notably, agallolides A (1) and B (2) are two rearranged ent-atisanes featuring a unique 6/6/5/7 tetracyclic carbon skeleton. Agallolides C-J (3-10) are ent-atisanes, among which agallolide C (3) represents the first example of 3,4-seco-17-nor-ent-atisane. Agallolides K (11) and L (12) are two ent-isopimaranes, whereas agallolide M (13) is a rare 3,4-seco-ent-trachylobane. The structures of these diterpenoid compounds were established by HR-ESIMS and extensive 1D and 2D NMR investigations. The absolute configurations of agallolide A (1) and agallolides I-K (9-11) were further confirmed by single-crystal X-ray diffraction analyses with Cu Kα radiation. The plausible biogenetic pathways for agallolides A (1), B (2), and I (9) were proposed. Agallolides I (9) and J (10) exhibited NF-κB inhibitory activity with inhibition rates of 23.4% and 19.4%, respectively, at the concentration of 100.0 µM.


Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A

Eleonora Comeo, Phuc Trinh, Anh T Nguyen, Cameron J Nowell, Nicholas D Kindon, Mark Soave, Leigh A Stoddart, Jonathan M White, Stephen J Hill, Barrie Kellam, Michelle L Halls, Lauren T May, Peter J Scammells
PMID: 33724031   DOI: 10.1021/acs.jmedchem.0c02067

Abstract

The adenosine A
receptor (A
AR) is a G-protein-coupled receptor (GPCR) that provides important therapeutic opportunities for a number of conditions including congestive heart failure, tachycardia, and neuropathic pain. The development of A
AR-selective fluorescent ligands will enhance our understanding of the subcellular mechanisms underlying A
AR pharmacology facilitating the development of more efficacious and selective therapies. Herein, we report the design, synthesis, and application of a novel series of A
AR-selective fluorescent probes based on 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine scaffolds. These fluorescent conjugates allowed quantification of kinetic and equilibrium ligand binding parameters using NanoBRET and visualization of specific receptor distribution patterns in living cells by confocal imaging and total internal reflection fluorescence (TIRF) microscopy. As such, the novel A
AR-selective fluorescent antagonists described herein can be applied in conjunction with a series of fluorescence-based techniques to foster understanding of A
AR molecular pharmacology and signaling in living cells.


Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures

Henrik Harnisch, István Ilisz, Ferenc Fülöp, Zsolt Szakonyi, Lóránd Kiss, Antal Péter, Gerhard K E Scriba
PMID: 30710369   DOI: 10.1002/elps.201800492

Abstract

The present study investigated the separation of bicyclic β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures by capillary electrophoresis using native cyclodextrins as well as neutral and charged derivatives as chiral selectors. The amino acids were derivatized with dansyl chloride to provide a UV chromophore. Separations were carried out at 20°C in a 48.5/40 cm, 50 µm fused-silica capillary at an applied voltage of 20 kV. Fifty millimolar sodium phosphate background electrolytes pH 2.5 and 7.2 containing either 5 or 30 mg/mL of the CDs were used. For the majority of the investigated CDs, enantioseparations could only be achieved at pH 2.5 when the analytes are positively charged. Successful enantioseparations as negatively charged analytes at pH 7.2 were only observed for few compounds. In the case of methyl-γ-cyclodextrin, opposite enantiomer migration order was observed in pH 2.5 or 7.2 background electrolytes. Dependence of the enantiomer migration order on the size of the cavity of the cyclodextrins was also found. Furthermore, the degree of methylation of β-cyclodextrin derivatives affected the migration order of several analyte enantiomers.


12/10-Helix in Mixed β-Peptides Alternating Bicyclic and Acyclic β-Amino Acids: Probing the Relationship between Bicyclic Side Chain and Helix Stability

Matthieu Simon, Pierre Milbeo, Hongtao Liu, Christophe André, Emmanuel Wenger, Jean Martinez, Muriel Amblard, Emmanuel Aubert, Baptiste Legrand, Monique Calmès
PMID: 30277633   DOI: 10.1002/chem.201804404

Abstract

12/10-Helices constitute suitable templates that can be used to design original structures. Nevertheless, they often suffer from a weak stability in polar solvents because they exhibit a mixed hydrogen-bond network resulting in a small macrodipole. In this work, stable and functionalizable 12/10-helices were developed by alternating a highly constrained β
-trisubstituted bicyclic amino acid (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) and an acyclic substituted β-homologated proteinogenic amino acid (l-β
-hAA). Based on NMR spectroscopic analysis, it was shown that such mixed β-peptides display well-defined right-handed 12/10-helices in polar, apolar, and chaotropic solvents; that are, CD
OH, CDCl
, and [D
]DMSO, respectively. The stability of the hydrogen bonds forming the C
and C
pseudocycles as well as the benefit provided by the use of the constrained bicyclic ABOC versus typical acyclic β-amino acids sequences when designing 12/10-helix were investigated using NH/ND NMR exchange experiments and DFT calculations in various solvents. These studies showed that the β
-hAA/(S)-ABOC helix displayed a more stable hydrogen-bond network through specific stabilization of the C
pseudocycles involving the bridgehead NH of the ABOC bicyclic scaffold.


Enantioselective Total Synthesis of (+)-Jungermatrobrunin A

Jinbao Wu, Yuichiro Kadonaga, Benke Hong, Jin Wang, Xiaoguang Lei
PMID: 31056826   DOI: 10.1002/anie.201903682

Abstract

A concise and enantioselective total synthesis of (+)-jungermatrobrunin A (1), which features a unique bicyclo[3.2.1]octene ring skeleton with an unprecedented peroxide bridge, was accomplished in 13 steps by making use of a late-stage visible-light-mediated Schenck ene reaction of (-)-1α,6α-diacetoxyjungermannenone C (2). Along the way, a UV-light-induced bicyclo[3.2.1]octene ring rearrangement afforded (+)-12-hydroxy-1α,6α-diacetoxy-ent-kaura-9(11),16-dien-15-one (4). These divergent photo-induced skeletal rearrangements support a possible biogenetic relationship between (+)-1, (-)-2, and (+)-4.


Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor

James Cook, F Christopher Zusi, Matthew D Hill, Haiquan Fang, Bradley Pearce, Hyunsoo Park, Lizbeth Gallagher, Ivar M McDonald, Linda Bristow, John E Macor, Richard E Olson
PMID: 29050783   DOI: 10.1016/j.bmcl.2017.10.009

Abstract

We describe an efficient and convergent synthesis of a series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] displaying potency for the α7 nicotinic acetylcholine receptor (nAChR) and good selectivity vs. the related 5-HT
receptor.


Nonlinear and Nonsymmetric Single-Molecule Electronic Properties Towards Molecular Information Processing

Takashi Tamaki, Takuji Ogawa
PMID: 28875434   DOI: 10.1007/s41061-017-0167-y

Abstract

This review highlights molecular design for nonlinear and nonsymmetric single-molecule electronic properties such as rectification, negative differential resistance, and switching, which are important components of future single-molecule information processing devices. Perspectives on integrated "molecular circuits" are also provided. Nonlinear and nonsymmetric single-molecule electronics can be designed by utilizing (1) asymmetric molecular cores, (2) asymmetric anchoring groups, (3) an asymmetric junction environment, and (4) asymmetric electrode materials. This review mainly focuses on the design of molecular cores.


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